methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate
Overview
Description
Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C9H14O4. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes an acetyl group and a carboxylate ester group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through acetylation, where the acetyl group is introduced to the tetrahydropyran ring. The resulting product is then esterified with methanol to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetylation and esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The carboxylate ester group can also be hydrolyzed to form the corresponding carboxylic acid, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-acetyloxane-4-carboxylate: Similar structure but with an oxane ring instead of a tetrahydropyran ring.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-acetyloxane-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-7(10)9(8(11)12-2)3-5-13-6-4-9/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGDPCBVSHGKDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCOCC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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